[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride
Description
Properties
IUPAC Name |
[4-(methylsulfinylmethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-12(11)7-9-4-2-8(6-10)3-5-9;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYTAAPMWDQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phenyl Precursors
Starting materials typically include substituted phenols or aniline derivatives, which are commercially available or synthesized via standard aromatic substitution reactions.
Introduction of the Methanesulfinyl Group
Method A: Using Methanesulfinyl Chloride
- Reagents: Methanesulfinyl chloride (CH₃SOCl), base (e.g., pyridine or triethylamine).
- Procedure:
- Dissolve the phenyl precursor in anhydrous solvent such as dichloromethane.
- Add pyridine as an acid scavenger.
- Cool the mixture to 0°C.
- Slowly add methanesulfinyl chloride dropwise.
- Stir at low temperature for several hours, then warm to room temperature.
- Work-up involves quenching with water, extraction, and purification via chromatography.
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Methanesulfinyl chloride | Dichloromethane | 0°C to RT | ~70-85% | Controlled addition to prevent side reactions |
Method B: Using Sulfinylation via Oxidation of Thioethers
- Thioether derivatives can be oxidized to sulfoxides using oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conversion to the Amine
Method: Reductive Amination
- Reagents: Formaldehyde or other aldehydes, reducing agents such as sodium cyanoborohydride.
- Procedure:
- React the sulfinylated phenyl compound with formaldehyde in the presence of a suitable acid catalyst.
- Add the reducing agent to convert the imine intermediate into the amine.
- Purify the amine via extraction and chromatography.
Alternative: Nucleophilic substitution of a suitable leaving group (e.g., halogenated derivative) with ammonia or primary amines under basic conditions.
Formation of Hydrochloride Salt
- Dissolve the free base in anhydrous ethanol or water.
- Bubble hydrogen chloride gas or add concentrated HCl solution.
- Crystallize the hydrochloride salt.
- Dry under vacuum to obtain pure [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride.
Data Table Summarizing the Preparation
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Phenyl precursor synthesis | Aromatic compounds, standard substitution | Reflux or room temperature | Variable | Depends on precursor |
| Sulfinylation | Methanesulfinyl chloride, pyridine | 0°C to RT | 70-85% | Controlled addition crucial |
| Amine formation | Formaldehyde, NaBH₃CN | Mild acid catalysis | 60-75% | Purification by chromatography |
| Salt formation | HCl gas or HCl solution | Room temperature | Quantitative | Crystallization and drying |
Research Findings and Notes
- Patents such as CZ301894A3 describe processes involving sulfinylation of aromatic compounds, emphasizing the importance of controlling reaction conditions to prevent over-oxidation or side reactions.
- Synthetic strategies often employ sulfinyl chlorides due to their high reactivity and selectivity in introducing sulfinyl groups onto aromatic rings.
- Amine synthesis can be optimized via reductive amination, which offers high yields and selectivity for primary amines.
- The hydrochloride salt is prepared to enhance stability, solubility, and ease of handling for pharmaceutical applications.
Chemical Reactions Analysis
[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, forming various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, while the methanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride
- CAS No.: 1803612-21-6
- Molecular Formula: C₉H₁₃ClNOS
- Molecular Weight : 219.73 g/mol
- Structure : Comprises a phenyl ring substituted with a methanesulfinylmethyl (-CH₂S(O)CH₃) group at the para position and a methanamine (-CH₂NH₂) group, stabilized as a hydrochloride salt.
Key Properties :
- Applications: Primarily used as a reference standard for drug impurity characterization and in biomedical research. Not intended for therapeutic use .
- Waste must be managed by certified disposal services .
Comparison with Similar Compounds
Structurally analogous compounds share the phenylmethanamine hydrochloride backbone but differ in substituents, oxidation states, or functional groups. Below is a detailed analysis:
Structural and Functional Group Comparisons
Table 1: Key Structural and Physicochemical Differences
Biological Activity
Overview
[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride, with the molecular formula C9H14ClNOS and a molecular weight of 219.73 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : [4-(methylsulfinylmethyl)phenyl]methanamine; hydrochloride
- CAS Number : 1803612-21-6
- Molecular Weight : 219.73 g/mol
The biological activity of this compound is primarily attributed to its functional groups:
- Methanesulfinyl Group : This group can participate in redox reactions, which may influence various metabolic pathways.
- Methanamine Group : Capable of forming hydrogen bonds and ionic interactions with biological macromolecules such as proteins and nucleic acids, potentially modulating enzyme activity and receptor interactions.
The compound's interaction with specific molecular targets can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its efficacy is often compared to that of established antibiotics, showing promising results in inhibiting growth.
Anticancer Potential
Recent studies have explored the compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.
Comparative Analysis with Analogous Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| [4-(Methylsulfinylmethyl)phenyl]methanamine hydrochloride | Similar structure with methylsulfinyl group | Moderate antimicrobial activity | Less potent than the target compound |
| [4-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride | Fully oxidized sulfonyl group | Inhibits certain enzymes | Higher toxicity observed |
Case Studies
-
Antimicrobial Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent. -
Cancer Cell Line Research :
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis, characterized by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, microwave-assisted synthesis (e.g., 120–130°C, 10–15 min reaction times) has been shown to enhance reaction efficiency for structurally similar benzylamine derivatives, reducing side-product formation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical. Purity validation should include HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm the absence of unreacted starting materials or sulfoxide byproducts .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methanesulfinylmethyl group (δ ~2.7–3.1 ppm for CH₃SO and ~3.5–4.0 ppm for CH₂NH₂) and aromatic protons (δ ~7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₀H₁₅ClNO₂S: calc. 256.06) .
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values.
- X-ray Crystallography : For definitive structural elucidation, though this requires high-purity crystals .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at −20°C under inert gas (argon/nitrogen). Prior to use, dry in a vacuum desiccator (24 hr, 40°C). Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) via HPLC can assess degradation pathways (e.g., oxidation of methanesulfinyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors:
- Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) and verify solubility in buffer (e.g., PBS, pH 7.4) via dynamic light scattering.
- Metabolite Interference : Use LC-MS/MS to identify potential metabolites (e.g., sulfone derivatives) in cell-based assays .
- Target Specificity : Perform counter-screening against related enzymes/receptors (e.g., GPCR panels, kinase profiling) to rule off-target effects .
Q. What strategies are effective for incorporating this compound into bioorthogonal click chemistry workflows?
- Methodological Answer : The primary amine (–NH₂) and methanesulfinylmethyl group (–CH₂SOCH₃) enable dual functionalization:
- Tetrazine Ligation : React with methyltetrazine derivatives (e.g., 3-methyl-1,2,4,5-tetrazine) for rapid, catalyst-free conjugation in live-cell imaging .
- Sulfoxide-directed Metal Coordination : Exploit the sulfinyl group for site-specific binding to transition metals (e.g., Pd(II) catalysts) in cross-coupling reactions .
- Validation : Monitor reaction kinetics via UV-Vis (λ = 520 nm for tetrazine quenching) or ¹⁹F NMR (if fluorinated tags are used) .
Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., monoamine oxidases). Focus on the methanesulfinylmethyl group’s electrostatic potential and amine’s hydrogen-bonding capacity .
- MD Simulations : Simulate binding stability (10–100 ns trajectories) in explicit solvent (TIP3P water) to assess residence time and conformational flexibility .
- QSAR Analysis : Corrogate substituent effects (e.g., replacing –SOCH₃ with –SO₂CH₃) on inhibitory potency using Hammett σ constants .
Q. What experimental controls are critical when studying this compound’s role in neurotransmitter uptake modulation?
- Methodological Answer :
- Positive/Negative Controls : Use known uptake inhibitors (e.g., sertraline for SERT) and vehicle-only treatments .
- Radiolabeled Tracers : Employ [³H]-labeled compounds in synaptosomal preparations to quantify uptake inhibition (IC₅₀ calculations) .
- Knockout Models : Validate specificity using CRISPR-edited cell lines lacking target transporters (e.g., DAT, NET) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
